3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
Preparation Methods
The synthesis of 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been recognized as a valuable scaffold in medicinal chemistry for its wide range of applications, including its potential activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in the context of tuberculosis treatment, it may target bacterial enzymes or proteins essential for the survival and replication of the bacteria .
Comparison with Similar Compounds
3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which also exhibit significant activity against tuberculosis . The uniqueness of this compound lies in its specific structural features and the resulting biological activity.
Properties
CAS No. |
825630-39-5 |
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Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H13N5O/c1-14-12-13-17-8-10(18(13)6-5-15-12)9-3-4-11(19-2)16-7-9/h3-8H,1-2H3,(H,14,15) |
InChI Key |
QSLKLBIAPUAVCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CN=C(C=C3)OC |
Origin of Product |
United States |
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